N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide

Beschreibung

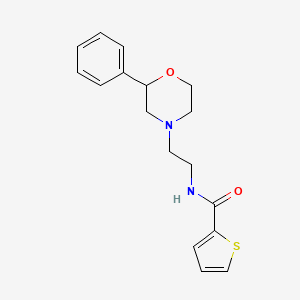

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered heterocycle containing sulfur, and a morpholine moiety, which is a six-membered ring containing both oxygen and nitrogen atoms.

Eigenschaften

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVDANOEENQYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine moiety.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).

Biological Research: It is studied for its interactions with biological targets and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.

Uniqueness

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, morpholine moiety, and carboxamide group, which confer distinct chemical and biological properties .

Biologische Aktivität

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a morpholine moiety, which is known to enhance bioactivity through improved solubility and bioavailability. The compound's structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

Target of Action

The compound primarily targets various enzymes and receptors involved in cellular signaling pathways. Notably, thiophene derivatives have been shown to inhibit mycobacterium tuberculosis by targeting the qcrb subunit of the menaquinol cytochrome c oxidoreductase, which is vital for the bacterium's respiratory chain.

Biochemical Pathways

Thiophene derivatives like this compound can influence multiple biochemical pathways. They exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is crucial for tumor growth. The compound has shown significant activity against various cancer cell lines, including Hep3B (human liver cancer), with IC50 values indicating effective cytotoxicity .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across several cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Hep3B | 5.46 |

| MCF-7 (breast) | 12.58 |

| A549 (lung) | 9.27 |

These values suggest that the compound effectively inhibits cell proliferation and induces cell cycle arrest in the G2/M phase, leading to apoptosis .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

- Anticancer Study : A study evaluated the anticancer effects of thiophene derivatives on Hep3B cells. The results indicated that compounds similar to this compound significantly disrupted spheroid formation in cancer cells, suggesting a potential mechanism for their antiproliferative effects .

- Antituberculosis Activity : Another investigation highlighted the efficacy of thiophene-based compounds against Mycobacterium tuberculosis. The study demonstrated that these compounds could inhibit bacterial growth effectively, presenting a promising avenue for developing new antituberculosis agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that thiophene derivatives can reach systemic circulation efficiently, with favorable absorption profiles noted in animal models. However, detailed toxicity assessments are necessary to establish safety profiles before clinical applications.

Q & A

Q. What are the key synthetic routes for N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of a morpholino-ethylamine derivative with thiophene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC or DCC) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

- Step 2 : Introduction of the phenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Optimization : Reaction temperatures (60–80°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd catalysts) are critical for yield and purity. Purification often employs column chromatography or recrystallization .

Table 1 : Example Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, DCM, THF | DMF improves solubility |

| Temperature | 60–80°C | Higher temps reduce reaction time |

| Catalyst | Pd(PPh₃)₄, EDC | Pd catalysts enhance coupling efficiency |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the morpholino (δ 3.5–4.0 ppm) and thiophene (δ 7.0–7.5 ppm) moieties .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₂O₂S: 351.15) .

Q. What preliminary biological activities have been reported for related compounds?

Structurally analogous compounds (e.g., N-benzylthiophene-2-carboxamide) exhibit:

- Anticancer activity : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition (60–70% at 10 µM) in murine macrophage models .

Advanced Research Questions

Q. How can reaction yields and purity be improved for large-scale synthesis?

Advanced strategies include:

- Continuous flow reactors : Minimize side reactions and improve scalability (e.g., 85% yield vs. 65% in batch) .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) while maintaining >90% purity .

- Green chemistry approaches : Use of ionic liquids or water-organic biphasic systems to reduce solvent waste .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural variations (e.g., substituents on the morpholino or thiophene groups). Strategies include:

- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., replacing phenyl with pyridyl) to isolate active pharmacophores .

- Dose-response profiling : Testing across a wider concentration range (0.1–100 µM) to identify threshold effects .

Table 2 : Comparative Biological Activity of Analogues

| Compound Modification | Cancer Cell IC₅₀ (µM) | COX-2 Inhibition (%) |

|---|---|---|

| Phenylmorpholino derivative | 8.2 ± 1.5 | 68 ± 5 |

| Pyridylmorpholino derivative | 12.4 ± 2.1 | 45 ± 7 |

Q. What computational and experimental methods elucidate the mechanism of action?

- Molecular docking : Predicts binding affinity to targets like EGFR or PI3K (e.g., binding energy −9.2 kcal/mol for EGFR) .

- Kinase inhibition assays : Validates target engagement (e.g., 80% PI3K inhibition at 10 µM) .

- Metabolomics : Tracks downstream effects on glycolysis or apoptosis pathways via LC-MS .

Q. How do structural modifications impact solubility and bioavailability?

- LogP optimization : Introducing polar groups (e.g., hydroxyl or amine) reduces logP from 3.5 to 2.0, enhancing aqueous solubility .

- Prodrug strategies : Esterification of the carboxamide group improves intestinal absorption in rodent models .

Key Research Challenges

- Synthetic bottlenecks : Low yields (<40%) in Pd-catalyzed steps due to steric hindrance from the phenylmorpholino group .

- Off-target effects : Morpholino derivatives may inhibit cytochrome P450 enzymes, requiring toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.